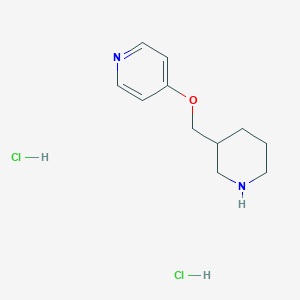

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

CAS No.: 2379945-55-6

Cat. No.: VC5262303

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379945-55-6 |

|---|---|

| Molecular Formula | C11H18Cl2N2O |

| Molecular Weight | 265.18 |

| IUPAC Name | 4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H |

| Standard InChI Key | MFTQHWATOWSHOU-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride consists of a pyridine ring linked via a methoxy group to a piperidine moiety, with two hydrochloride counterions enhancing its solubility. The molecular formula is C₁₁H₁₇Cl₂N₂O, yielding a molecular weight of 263.17 g/mol. Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

-

Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, substituted at the 3-position.

-

Methoxy linker: Connects the pyridine and piperidine rings, influencing conformational flexibility.

Table 1: Structural and Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₇Cl₂N₂O |

| Molecular Weight | 263.17 g/mol |

| SMILES Notation | C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl |

| Solubility | Likely soluble in polar solvents |

| pKa (Predicted) | ~8.5 (piperidine NH), ~3.2 (pyridine) |

The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

While no direct synthesis reports exist for 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride, analogous methods for related piperidine-pyridine hybrids provide a framework:

-

Piperidine Protection:

-

Methoxy Group Introduction:

-

Mitsunobu reaction or nucleophilic substitution attaches the methoxy linker to the pyridine ring.

-

For example, 4-chloropyridine reacts with piperidin-3-ylmethanol under basic conditions.

-

-

Deprotection and Salt Formation:

Table 2: Key Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, acetone/water | 91–93 |

| Methoxy Coupling | KI, DMSO, 100°C | 71 |

| Salt Formation | HCl (g), ethanol | 78–82 |

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine | CYP3A4 | 2.1 μM |

| 1-Piperidin-4-yl-imidazopyridine | LSD1 | 29 nM |

Industrial and Research Applications

Intermediate in Agrochemical Synthesis

The methoxy-piperidine motif is prevalent in herbicides and fungicides. For instance, similar structures are patented as acetyl-CoA carboxylase inhibitors .

Radioligand Development

The pyridine nitrogen allows for facile isotopic labeling (e.g., ¹¹C or ¹⁸F), enabling PET imaging of nAChRs in neurological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume